1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
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Overview
Description
1-(3,4-Difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a difluorobenzoyl group, a benzo[d]thiazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-difluorobenzoyl chloride with 2-methylbenzo[d]thiazole-5-amine to form an intermediate amide. This intermediate is then subjected to cyclization with azetidine-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-Difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and photoluminescence.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This compound shares the difluorobenzoyl and thiazole moieties but differs in the imidazole ring structure.
3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: Similar to the previous compound but with an additional fluorine atom on the benzene ring.
Uniqueness
1-(3,4-Difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is unique due to its combination of functional groups and the presence of the azetidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-10-22-16-7-13(3-5-17(16)27-10)23-18(25)12-8-24(9-12)19(26)11-2-4-14(20)15(21)6-11/h2-7,12H,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNPBCSXSDCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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